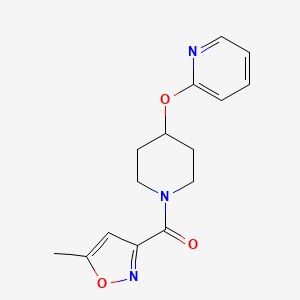

![molecular formula C8H8ClN3O2 B2838571 (E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine CAS No. 676483-76-4](/img/structure/B2838571.png)

(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis process of “(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine” is not clearly documented in the available resources .Molecular Structure Analysis

The molecular structure of “(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine” is not explicitly provided in the available resources .Chemical Reactions Analysis

The specific chemical reactions involving “(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine” are not clearly documented in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine” are not clearly documented in the available resources .Scientific Research Applications

Antitumor Activity

One study focused on the synthesis of 1,2-bis(arylsulfonyl)-1-methylhydrazines, evaluating their antineoplastic activity against leukemia. The most active compound in this series showed significant survival time extension in tumor-bearing mice, indicating its potential as an antitumor agent (Shyam et al., 1986).

DNA Binding and Antioxidant Activity

Another research created ruthenium(III) complexes with thiosemicarbazone ligands, showing DNA binding via intercalation and significant antioxidant activity. These complexes demonstrated cytotoxicity against cancer cells, suggesting their application in cancer treatment (Sampath et al., 2013).

Synthesis of Broad-Spectrum Antibacterial Candidates

A study synthesized two N′-heteroarylidene-1-carbohydrazide derivatives with broad-spectrum antibacterial properties and moderate antifungal activity. These compounds showed potent antibacterial activity with minimal inhibitory concentration values, indicating their effectiveness in killing bacteria at low concentrations (Al-Wahaibi et al., 2020).

Chemical Derivatization for Compound Analysis

Research on 2-nitrophenylhydrazine (2-NPH) has shown its utility in the derivatization of carboxylic acids, aldehydes, and ketones for their analysis via high-performance liquid chromatography. This method aids in identifying and quantifying these compounds in various samples, highlighting the versatility of nitrophenylhydrazines in analytical chemistry (Peters et al., 2004).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O2/c1-10-11-5-6-4-7(12(13)14)2-3-8(6)9/h2-5,10H,1H3/b11-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIXRZRBPHUCRY-VZUCSPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2838488.png)

![N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2838490.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2838494.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2838495.png)

![N,5-dimethyl-3-{[(4-methylphenyl)carbonyl]amino}-1H-indole-2-carboxamide](/img/structure/B2838498.png)

![6-(2-azepan-1-yl-2-oxoethyl)-1,3-dimethyl-1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2838500.png)

![4-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2838501.png)

![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2838507.png)

![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2838510.png)